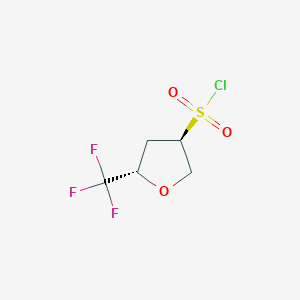

(3R,5S)-5-(Trifluoromethyl)oxolane-3-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

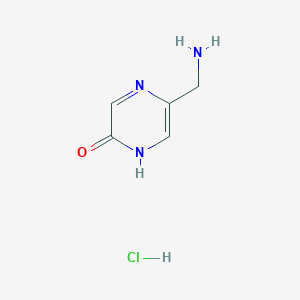

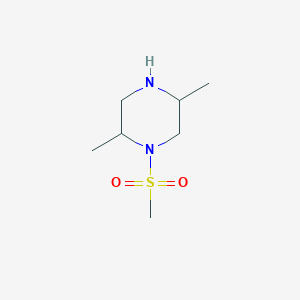

“(3R,5S)-5-(Trifluoromethyl)oxolane-3-sulfonyl chloride” is a chemical compound with the CAS Number: 2460740-15-0 . It is also known as TfOCl and is a colorless liquid. The IUPAC name for this compound is (3R,5S)-5-(trifluoromethyl)tetrahydrofuran-3-sulfonyl chloride .

Molecular Structure Analysis

The molecular formula of this compound is C5H6ClF3O3S . The InChI Code is 1S/C5H6ClF3O3S/c6-13(10,11)3-1-4(12-2-3)5(7,8)9/h3-4H,1-2H2/t3-,4+/m1/s1 . The molecular weight is 238.61 .Physical And Chemical Properties Analysis

The compound is a colorless liquid. It has a molecular weight of 238.61 .Applications De Recherche Scientifique

Solid-Phase Synthesis

(3R,5S)-5-(Trifluoromethyl)oxolane-3-sulfonyl chloride is utilized in solid-phase synthesis, particularly in the synthesis of 1,3-oxazolidin-2-ones, compounds exhibiting potent antibacterial activity. This method involves attaching 1,2-diols to a solid support and reacting them with specific sulfonyl isocyanates, followed by cyclo-elimination, to prepare oxazolidinones with high enantiopurity (Holte, Thijs, & Zwanenburg, 1998).

Trifluoromethylthiolation

Another application of this compound is in the trifluoromethylthiolation of indole derivatives, azaarenes, enamines, and enoxysilanes. This process is metal-free and uses trifluoromethanesulfonyl chloride as a source of electrophilic SCF3, offering a straightforward and metal-free approach to trifluoromethylthiolation (Chachignon et al., 2016).

Synthesis of Trifluoromethyl Thiolsulphonates

The compound is also integral in synthesizing trifluoromethyl thiolsulphonates, showcasing broad functional group tolerance. This synthesis involves a tandem reaction with trifluoromethylsulfanylamide, with sulfinate as a critical intermediate, leading to efficient and diverse product formation (Li, Qiu, Wang, & Sheng, 2017).

Nanofiltration Membrane Development

In the field of membrane science, this compound is used in synthesizing novel sulfonated thin-film composite nanofiltration membranes, which are effective in treating dye solutions. These membranes demonstrate improved water flux and dye rejection capabilities due to the presence of sulfonated aromatic diamine monomers (Liu et al., 2012).

Reagent in Trifluoromethylation

(3R,5S)-5-(Trifluoromethyl)oxolane-3-sulfonyl chloride is widely employed as a reagent in various trifluoromethylation reactions, including trifluoromethylsulfenylation and trifluoromethylsulfinylation, demonstrating its versatility in organic synthesis (Guyon, Chachignon, & Cahard, 2017).

Safety And Hazards

Propriétés

IUPAC Name |

(3R,5S)-5-(trifluoromethyl)oxolane-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClF3O3S/c6-13(10,11)3-1-4(12-2-3)5(7,8)9/h3-4H,1-2H2/t3-,4+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHODHKORGNEFT-DMTCNVIQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC1C(F)(F)F)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CO[C@@H]1C(F)(F)F)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClF3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,5S)-5-(Trifluoromethyl)oxolane-3-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(pyridin-3-ylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2682926.png)

![4-(benzylthio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2682928.png)

![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2682930.png)

![5-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride](/img/structure/B2682934.png)

![3-Amino-N-[3-(diethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2682941.png)

![2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2682946.png)